molecular formula C12H8BrNO4 B13723727 7-Bromo-8-methylquinoline-2,3-dicarboxylic acid CAS No. 1189107-64-9

7-Bromo-8-methylquinoline-2,3-dicarboxylic acid

Cat. No.: B13723727
CAS No.: 1189107-64-9
M. Wt: 310.10 g/mol
InChI Key: ARNYVJLQXSBOOO-UHFFFAOYSA-N
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Description

7-Bromo-8-methylquinoline-2,3-dicarboxylic acid is a chemical compound with the molecular formula C12H8BrNO4 and a molecular weight of 310.1 g/mol . This compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 8th position, and two carboxylic acid groups at the 2nd and 3rd positions of the quinoline ring. It is primarily used in proteomics research and other scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-8-methylquinoline-2,3-dicarboxylic acid typically involves the bromination of 8-methylquinoline followed by carboxylation. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pressure . The carboxylation step can be achieved using carbon dioxide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-8-methylquinoline-2,3-dicarboxylic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the methyl group and the carboxylic acid groups.

    Esterification: The carboxylic acid groups can react with alcohols to form esters.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Bromo-8-methylquinoline-2,3-dicarboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-8-methylquinoline-2,3-dicarboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-8-methylquinoline-2,3-dicarboxylic acid is unique due to the presence of both bromine and carboxylic acid groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications .

Properties

CAS No.

1189107-64-9

Molecular Formula

C12H8BrNO4

Molecular Weight

310.10 g/mol

IUPAC Name

7-bromo-8-methylquinoline-2,3-dicarboxylic acid

InChI

InChI=1S/C12H8BrNO4/c1-5-8(13)3-2-6-4-7(11(15)16)10(12(17)18)14-9(5)6/h2-4H,1H3,(H,15,16)(H,17,18)

InChI Key

ARNYVJLQXSBOOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=CC(=C(N=C12)C(=O)O)C(=O)O)Br

Origin of Product

United States

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